molecular formula C16H12BrN5O B2869042 5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide CAS No. 2097861-82-8

5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide

Cat. No.: B2869042
CAS No.: 2097861-82-8
M. Wt: 370.21
InChI Key: LKTMLURPEKNBIL-UHFFFAOYSA-N
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Description

5-Bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at the 5-position and a carboxamide group at the 3-position. The carboxamide nitrogen is further functionalized with a [3-(pyridin-4-yl)pyrazin-2-yl]methyl moiety, introducing additional aromatic nitrogen heterocycles (pyrazine and pyridine).

The compound’s structure likely benefits from crystallographic analysis methods such as those implemented in the SHELX software suite, which is widely used for small-molecule and macromolecular refinement . Its synthesis may involve reductive amination or coupling reactions, analogous to methods described for related bromopyridine derivatives .

Properties

IUPAC Name

5-bromo-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5O/c17-13-7-12(8-19-9-13)16(23)22-10-14-15(21-6-5-20-14)11-1-3-18-4-2-11/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTMLURPEKNBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromine atom, a pyridine ring, and a pyrazine moiety, contribute to its diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C14H13BrN4O. The presence of multiple functional groups allows for various chemical interactions, enhancing its potential as a therapeutic agent.

Key Structural Features:

  • Bromine Atom : Enhances reactivity and biological activity.
  • Pyridine and Pyrazine Rings : Contribute to pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, antitumor, and anti-inflammatory effects. The following table summarizes these activities:

Activity Description
AntimicrobialExhibits activity against various bacteria and fungi due to structural diversity.
AntitumorPotential as an anticancer agent; similar compounds have shown cytotoxic effects.
Anti-inflammatoryMay inhibit pathways involved in inflammation based on structural similarities.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets. Studies have utilized various techniques to assess binding affinities and the compound's efficacy:

  • Binding Affinity Studies : Investigate interactions with enzymes and receptors.
  • In Vitro Assays : Evaluate cytotoxicity against cancer cell lines.
  • Animal Models : Assess therapeutic potential in vivo.

Antimicrobial Activity

A study published in 2022 highlighted the antimicrobial properties of pyridine derivatives, indicating that compounds with similar structures can effectively combat bacterial infections, particularly in the context of increasing antibiotic resistance .

Antitumor Effects

Research has shown that derivatives of pyridine and pyrazine exhibit significant antitumor activity. For instance, a related compound demonstrated potent cytotoxicity against breast cancer cell lines, suggesting that this compound may share similar mechanisms .

Inflammatory Response Modulation

Another study explored the role of pyridine derivatives in modulating inflammatory pathways. The findings suggest that these compounds can inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key pyridine derivatives with structural or functional similarities to 5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide, based on catalogued compounds and published

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Features Reference
Target Compound 5-Bromo, 3-carboxamide, pyrazine-pyridine linker ~415.3 (estimated) Multi-heterocyclic system; potential for diverse binding interactions
N-(2-Bromopyridin-3-yl)pivalamide 2-Bromo, 3-pivalamide 287.1 Simple bromopyridine derivative; lacks extended aromatic systems
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide 5-Bromo, 2-cyano, 3-pivalamide 298.1 Cyanide substitution may enhance electrophilicity
N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide 2-Bromo, 5-hydroxy, 3-pivalamide 303.1 Hydroxyl group introduces polarity and hydrogen-bonding capability
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine 5-Bromo, 2-amine, 3,4-dimethoxybenzyl 353.2 Methoxy groups enhance lipophilicity; amine for hydrogen bonding

Key Structural and Functional Differences:

Heterocyclic Complexity: The target compound incorporates a pyrazine ring linked to a pyridine via a methyl group, a feature absent in simpler derivatives like N-(2-bromopyridin-3-yl)pivalamide. This multi-ring system may improve binding specificity in biological targets compared to mono-cyclic analogs .

Synthetic Accessibility : Derivatives like N-(2-bromo-5-hydroxypyridin-3-yl)pivalamide are synthesized via straightforward reductive amination, whereas the target compound’s pyrazine-pyridine linker likely requires multi-step coupling or cross-coupling reactions .

Implications for Research and Development

The structural uniqueness of this compound positions it as a candidate for exploring novel therapeutic mechanisms. Its comparison with catalogued compounds highlights:

  • Enhanced Binding Potential: The pyrazine-pyridine linker could mimic coenzyme or cofactor structures, making it relevant in kinase or protease inhibition studies.
  • Tunability : Functional groups (bromo, carboxamide) provide sites for further derivatization, as seen in the methoxy- and cyanide-substituted analogs .

Further research should prioritize crystallographic studies (using SHELX-based refinement ) and pharmacological profiling to validate hypothesized bioactivities.

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